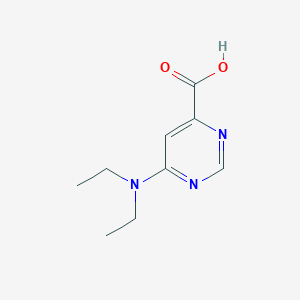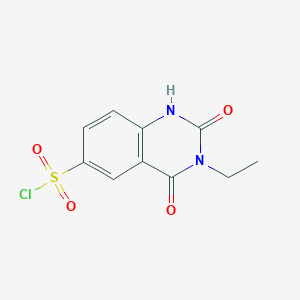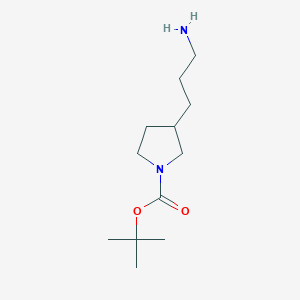
Tert-butyl 3-(3-aminopropyl)pyrrolidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-(3-aminopropyl)pyrrolidine-1-carboxylate (TAPP) is a type of organic compound that has been widely studied in scientific research due to its unique properties and potential applications. It is a versatile compound that has been used in a variety of fields, ranging from pharmaceuticals to biochemistry. In
Aplicaciones Científicas De Investigación
Synthesis Techniques and Applications
Tert-butyl 3-(3-aminopropyl)pyrrolidine-1-carboxylate is a compound of interest due to its utility in various synthetic and medicinal chemistry applications. One notable application is in the enantioselective synthesis of substituted pyrrolidines , which are valuable in the pharmaceutical industry for their bioactive properties. For instance, Chung et al. (2005) described a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method allows for the efficient synthesis of chiral pyrrolidine derivatives with high yield and excellent enantiomeric excess, demonstrating its potential in the synthesis of complex pharmaceuticals (Chung et al., 2005).
Additionally, the structural analysis of tert-butyl 3-(3-aminopropyl)pyrrolidine-1-carboxylate derivatives has been reported, illustrating the compound's versatility in drug design. Weber et al. (1995) explored the crystal structure of a related pyrrolidinone, shedding light on its stereochemical properties and potential for development into bioactive molecules (Weber et al., 1995).
Crystallographic Studies
Crystallographic studies of tert-butyl 3-(3-aminopropyl)pyrrolidine-1-carboxylate derivatives provide insights into their molecular structure, which is crucial for understanding their reactivity and interaction with biological targets. Naveen et al. (2007) synthesized and characterized the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, offering valuable data for the design of new compounds with potential pharmaceutical applications (Naveen et al., 2007).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the modification of tert-butyl 3-(3-aminopropyl)pyrrolidine-1-carboxylate derivatives has led to the development of potent bioactive molecules. For example, the synthesis and evaluation of fluoroquinolones with aminopyrrolidine substituents have been reported, highlighting the importance of the pyrrolidine core in enhancing antimicrobial activity. Di Cesare et al. (1992) discussed the synthesis and structure-activity relationships of these compounds, demonstrating their potential as therapeutic agents (Di Cesare et al., 1992).
Propiedades
IUPAC Name |
tert-butyl 3-(3-aminopropyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-10(9-14)5-4-7-13/h10H,4-9,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFDBFBPGIHVQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(3-aminopropyl)pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1471770.png)
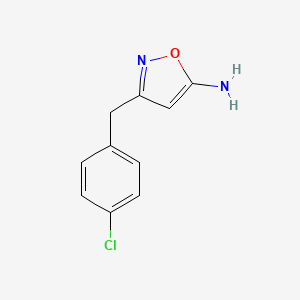
![3-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline](/img/structure/B1471776.png)

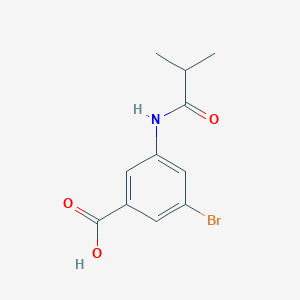


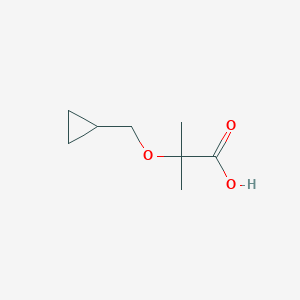
![(2E)-4-{2-azabicyclo[2.2.1]heptan-2-yl}-4-oxobut-2-enoic acid](/img/structure/B1471785.png)
